molecular formula C19H19ClFNO B1324825 3-Chloro-4-fluoro-4'-piperidinomethyl benzophenone CAS No. 898775-23-0

3-Chloro-4-fluoro-4'-piperidinomethyl benzophenone

Cat. No.: B1324825
CAS No.: 898775-23-0
M. Wt: 331.8 g/mol
InChI Key: JEDNNHSXQSWDJB-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-4'-piperidinomethyl benzophenone is a synthetically valuable benzophenone derivative that serves as a crucial chemical intermediate in medicinal chemistry and pharmaceutical research. Its primary research application lies in the synthesis of complex molecules designed to inhibit specific protein kinases, which are enzymes implicated in a wide range of diseases, particularly cancers. The structure of this compound integrates a benzophenone core, substituted with chloro and fluoro groups to modulate electronic properties and binding affinity, linked to a piperidine moiety which is a common pharmacophore in active pharmaceutical ingredients (APIs) that enhances solubility and interacts with biological targets. Researchers utilize this compound as a key building block for the development of kinase inhibitors , where it can form part of the molecule's scaffold that binds to the ATP-binding site of the kinase. Its use is strictly for laboratory research purposes in the discovery and development of new therapeutic agents, and it is not intended for diagnostic or therapeutic use in humans or animals. The presence of both halogen atoms and the piperidine methyl group makes it a versatile intermediate for further functionalization through various chemical reactions, supporting advanced structure-activity relationship (SAR) studies. For a comprehensive overview of kinase targets in drug discovery, refer to resources like PubChem .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-17-12-16(8-9-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDNNHSXQSWDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642700
Record name (3-Chloro-4-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-23-0
Record name (3-Chloro-4-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone, which is then subjected to chlorination and fluorination reactions to introduce the chloro and fluoro substituents.

    Piperidinomethylation: The next step involves the introduction of the piperidinomethyl group. This is usually achieved through a nucleophilic substitution reaction where a piperidine derivative reacts with the chlorinated and fluorinated benzophenone under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone may involve:

    Large-scale Reactors: Utilizing large-scale reactors to carry out the chlorination, fluorination, and piperidinomethylation reactions.

    Optimized Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted benzophenone derivatives.

Scientific Research Applications

3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in halogen type/position, amine group, and substitution patterns. Below is a comparative analysis:

Data Table: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Amine Group Molecular Weight (g/mol) XLogP3 Key Functional Attributes
3-Chloro-4-fluoro-4'-piperidinomethyl Cl (3), F (4) Piperidinomethyl ~358.3 ~4.5 High electron-withdrawing effect; UV-active
3-Bromo-3'-piperidinomethyl Br (3) Piperidinomethyl 358.3 4.6 Higher molecular weight due to Br; similar logP
3-Chloro-5-fluoro-3'-piperidinomethyl Cl (3), F (5) Piperidinomethyl ~358.3 ~4.4 Altered charge distribution from F position
4'-Chloro-3-piperidinomethyl Cl (4') Piperidinomethyl 358.3 ~4.3 Reduced electron withdrawal at 4'-position
3-Chloro-4-fluoro-4'-morpholinomethyl Cl (3), F (4) Morpholinomethyl ~372.3 ~3.8 Oxygen in amine group lowers logP; increased polarity

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The Cl and F substituents in 3-Chloro-4-fluoro-4'-piperidinomethyl benzophenone create a strong electron-withdrawing effect, reducing the energy gap between HOMO and LUMO orbitals compared to non-halogenated analogs. This enhances its suitability as a photo-initiator in UV-curing applications.
  • Comparison with Brominated Analogs: Replacing Cl with Br (e.g., 3-Bromo-3'-piperidinomethyl benzophenone) increases molecular weight but minimally affects logP. Bromine’s larger atomic radius may alter steric interactions in crosslinking reactions.

Spectroscopic and Identification Challenges

Structural similarities among benzophenone derivatives often lead to misidentification. For instance:

  • 4'-Chloro-3-piperidinomethyl benzophenone (Cl at 4') shows distinct NMR shifts compared to the 3-Cl analog due to differing electronic environments.
  • 3-Chloro-4-fluoro-4'-morpholinomethyl benzophenone can be distinguished via IR spectroscopy due to morpholine’s characteristic C-O stretching vibrations.

Solubility and LogP Trends

  • Piperidine vs. Morpholine Groups: Piperidinomethyl derivatives generally exhibit higher lipophilicity (logP ~4.5) compared to morpholinomethyl analogs (logP ~3.8), as oxygen in morpholine increases polarity and aqueous solubility.
  • Halogen Impact : Fluorine’s smaller size and lower polarizability result in slightly lower logP values compared to bulkier halogens like Br.

Biological Activity

3-Chloro-4-fluoro-4'-piperidinomethyl benzophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in cancer research.

The synthesis of this compound typically involves several steps:

  • Chlorination and Fluorination : Benzophenone is chlorinated and fluorinated to introduce the respective halogen substituents.
  • Piperidinomethylation : A piperidine derivative is introduced via nucleophilic substitution under basic conditions.

These steps yield a compound characterized by its unique substitution pattern, which influences its biological activity and interactions with biomolecules.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

  • Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : The compound could modulate receptor activity, influencing cellular signaling processes.

These interactions can lead to alterations in cell proliferation, apoptosis, and other critical cellular functions .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic potential of this compound against several cancer cell lines. For instance:

  • Jurkat Cells : The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth.
  • MCF-7 Cells : Similar inhibitory effects were observed, suggesting potential applications in breast cancer treatment.

The mechanism behind this cytotoxicity may involve disruption of cell cycle progression, leading to increased apoptosis in treated cells .

Comparative Analysis

To understand the biological significance of this compound, it is beneficial to compare it with related compounds:

Compound NameIC50 (µM)Target Cell LineNotes
3-Chloro-4-fluoro-4'-piperidinomethyl Bzophenone8.47 ± 0.18MCF-7Effective against breast cancer cells
5-Fluorouracil16.36JurkatStandard chemotherapy agent
Mannich Base Derived CompoundsVariesVariousShowed higher potency than standard treatments

This table illustrates that this compound has comparable or superior efficacy against certain cancer cell lines when juxtaposed with established chemotherapeutics .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models have shown promising results where the compound effectively inhibited tumor growth and angiogenesis.
  • Molecular Docking Studies : Computational analyses indicate strong binding affinity to targets such as matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-4-fluoro-4'-piperidinomethyl benzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis starting from substituted benzophenone intermediates is typically employed. For example, nucleophilic substitution of a halogenated benzophenone precursor with piperidinomethyl groups under basic conditions (e.g., K₂CO₃ in DMF) can introduce the piperidine moiety . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products like dehalogenated derivatives. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) improves final product purity .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential for structural confirmation. For example, the chloro and fluoro substituents generate distinct splitting patterns in NMR spectra. Melting point analysis (137–139°C range) and IR spectroscopy (C=O stretch ~1680 cm⁻¹) provide additional validation . Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to avoid photodegradation. Hydrolytic stability tests under varying pH (3–9) and temperatures (25–40°C) indicate susceptibility to moisture, necessitating desiccants during storage .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how can its activity be validated?

  • Methodological Answer : Structural analogs (e.g., trifluoperidol derivatives) suggest dopamine receptor antagonism. Use competitive radioligand binding assays (e.g., 3H^{3}\text{H}-spiperone for D₂ receptors) to measure IC₅₀ values. In vivo behavioral models (e.g., apomorphine-induced climbing in mice) can confirm CNS activity . Dose-response curves and pharmacokinetic profiling (plasma half-life, brain penetration) are critical for preclinical evaluation .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical and biological properties?

  • Methodological Answer : Replace chloro/fluoro groups with other halogens (e.g., bromo) or electron-withdrawing groups (e.g., CF₃) to assess effects on lipophilicity (logP) and receptor affinity. Quantitative structure-activity relationship (QSAR) models can predict bioavailability. Synthesize derivatives via Suzuki-Miyaura cross-coupling for systematic comparison .

Q. What strategies resolve contradictions in reported spectral data or physical properties (e.g., melting points)?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Recrystallize the compound from ethanol/water mixtures to isolate the thermodynamically stable polymorph. Single-crystal X-ray diffraction provides definitive structural confirmation. Cross-validate NMR and HRMS data with independent synthetic batches .

Q. How can researchers assess the compound’s stability under experimental conditions (e.g., in cell culture media)?

  • Methodological Answer : Incubate the compound in PBS or DMEM at 37°C and sample aliquots at 0, 24, and 48 hours. Analyze degradation products via LC-MS. Stability-indicating methods (e.g., gradient HPLC) quantify intact compound retention. Antioxidants (e.g., ascorbic acid) or serum albumin may mitigate oxidative or protein-binding losses .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationNucleophilic substitution, column chromatography
Structural CharacterizationHRMS, NMR, IR, X-ray crystallography
Pharmacological ProfilingRadioligand binding, in vivo behavioral assays
Stability AssessmentLC-MS, accelerated degradation studies

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